molecular formula C11H20O B8361644 (S)-3-n-butylcycloheptanone

(S)-3-n-butylcycloheptanone

Cat. No.: B8361644
M. Wt: 168.28 g/mol
InChI Key: GFPSZYZCCVSIOE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-n-butylcycloheptanone is an organic compound belonging to the class of cycloalkanes It is characterized by a seven-membered ring with a butyl group attached to the third carbon and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-n-butylcycloheptanone typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide, followed by acidification to yield the desired cycloheptanone derivative.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of cycloheptene derivatives or the oxidation of cycloheptanol derivatives. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-n-butylcycloheptanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Formation of butylcycloheptanoic acid.

    Reduction: Formation of 3beta-Butylcycloheptanol.

    Substitution: Formation of halogenated derivatives such as 3beta-Butyl-7-chlorocycloheptanone.

Scientific Research Applications

(S)-3-n-butylcycloheptanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of (S)-3-n-butylcycloheptanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Cycloheptanone: A simpler analog without the butyl group.

    3beta-Methylcycloheptanone: Similar structure with a methyl group instead of a butyl group.

    3beta-Propylcycloheptanone: Similar structure with a propyl group instead of a butyl group.

Uniqueness: (S)-3-n-butylcycloheptanone is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3S)-3-butylcycloheptan-1-one

InChI

InChI=1S/C11H20O/c1-2-3-6-10-7-4-5-8-11(12)9-10/h10H,2-9H2,1H3/t10-/m0/s1

InChI Key

GFPSZYZCCVSIOE-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@H]1CCCCC(=O)C1

Canonical SMILES

CCCCC1CCCCC(=O)C1

Origin of Product

United States

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